1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol 1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol
Brand Name: Vulcanchem
CAS No.: 381165-88-4
VCID: VC11864296
InChI: InChI=1S/C17H14F2N2O2S.C6H3N3O7/c1-21-13-8-4-3-7-12(13)20-17(21)24-10-14(22)11-6-2-5-9-15(11)23-16(18)19;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9,16H,10H2,1H3;1-2,10H
SMILES: CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C23H17F2N5O9S
Molecular Weight: 577.5 g/mol

1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol

CAS No.: 381165-88-4

Cat. No.: VC11864296

Molecular Formula: C23H17F2N5O9S

Molecular Weight: 577.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol - 381165-88-4

Specification

CAS No. 381165-88-4
Molecular Formula C23H17F2N5O9S
Molecular Weight 577.5 g/mol
IUPAC Name 1-[2-(difluoromethoxy)phenyl]-2-(1-methylbenzimidazol-2-yl)sulfanylethanone;2,4,6-trinitrophenol
Standard InChI InChI=1S/C17H14F2N2O2S.C6H3N3O7/c1-21-13-8-4-3-7-12(13)20-17(21)24-10-14(22)11-6-2-5-9-15(11)23-16(18)19;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9,16H,10H2,1H3;1-2,10H
Standard InChI Key SSOJPGMHLFZUKC-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Component 1: 1-[2-(Difluoromethoxy)phenyl]-2-[(1-Methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one

This benzimidazole-derived compound features a difluoromethoxy group (-OCF2H) attached to a phenyl ring and a sulfanyl-linked benzodiazolyl moiety. Its molecular formula is C17H14F2N2O2S, with a molar mass of 364.37 g/mol. The difluoromethoxy group enhances metabolic stability and lipophilicity, traits valuable in medicinal chemistry. The benzimidazole core is known for its heterocyclic aromaticity, enabling interactions with biological targets such as enzymes and receptors.

Key Structural Features:

  • Benzimidazole ring: Facilitates π-π stacking and hydrogen bonding.

  • Sulfanyl bridge: Introduces conformational flexibility and redox activity.

  • Difluoromethoxy substituent: Improves bioavailability and resistance to enzymatic degradation.

Component 2: 2,4,6-Trinitrophenol (Picric Acid)

Picric acid (C6H3N3O7; molar mass: 229.11 g/mol) is a trinitroaromatic compound characterized by three nitro groups meta to a hydroxyl group . Its high acidity (pKa ≈ 0.3) and explosive properties stem from resonance stabilization of the phenoxide ion and the nitro groups’ electron-withdrawing effects .

Structural Highlights:

  • Nitro groups: Contribute to oxidative and explosive reactivity.

  • Hydroxyl group: Enables salt formation (e.g., ammonium picrate) and coordination chemistry .

Combined Molecular Profile

The binary compound (C23H17F2N5O9S; molar mass: 577.5 g/mol) represents a 1:1 molar mixture of the two components. This combination likely serves specialized research applications requiring both bioactive and reactive properties.

Table 1: Molecular Data

PropertyComponent 1Component 2 (Picric Acid)
Molecular FormulaC17H14F2N2O2SC6H3N3O7
Molar Mass (g/mol)364.37229.11
CAS Number381165-88-4 (combined)88-89-1
Key Functional GroupsBenzimidazole, sulfanyl, difluoromethoxyNitro, hydroxyl

Synthesis and Manufacturing

Synthesis of Picric Acid

Picric acid is produced through the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid . The process involves:

  • Mononitration: Formation of o-nitrophenol.

  • Dinitration: Addition of a second nitro group.

  • Trinitration: Final nitration at the 4-position, yielding 2,4,6-trinitrophenol .

Critical Considerations:

  • Picric acid synthesis requires stringent temperature control (<50°C) to prevent detonation .

  • The compound is often stored wet (>10% water) to mitigate explosion risks .

Physicochemical Properties

Component 1

  • Physical State: Crystalline solid (predicted).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the benzimidazole core.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions via cleavage of the sulfanyl bridge.

Component 2 (Picric Acid)

  • Appearance: Yellow-orange crystalline solid .

  • Melting Point: 122–123°C (dry) .

  • Solubility: Highly soluble in water (14 g/100 mL at 20°C), ethanol, and benzene .

  • Explosive Power: 30% stronger than TNT when dry .

Table 2: Comparative Physical Properties

PropertyComponent 1Component 2
Melting PointNot reported122–123°C
Solubility in WaterLow (estimated)14 g/100 mL
StabilityHydrolytically sensitiveExplosive when dry

Applications and Research Utility

Biomedical Research

The benzimidazole derivative’s structure suggests potential as:

  • Kinase inhibitors: Targeting ATP-binding pockets due to the planar benzimidazole ring.

  • Antimicrobial agents: Via interference with microbial DNA gyrase.

  • Fluorinated probes: For 19F NMR imaging in pharmacokinetic studies.

Industrial and Energetic Uses of Picric Acid

  • Explosives: Historically used in artillery shells and detonators .

  • Metal etching: Forms complexes with metals (e.g., picrates) for surface treatment .

  • Battery manufacturing: As an electrolyte additive in early lithium batteries .

ParameterPicric Acid
OSHA PEL0.1 mg/m³ (8-hour TWA)
NIOSH REL0.1 mg/m³ (10-hour TWA)
PPE RequirementsNitrile gloves, face shields, explosion-proof ventilation

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